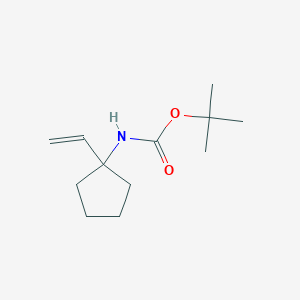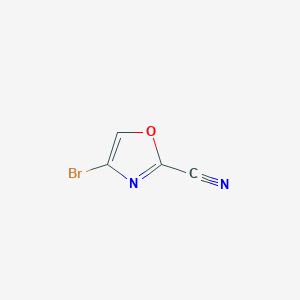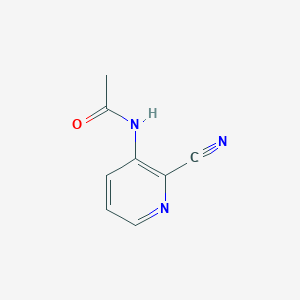
N-(2-Cyanopyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanopyridin-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are both economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach not only reduces the need for solvents but also minimizes purification steps, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . These reactions are facilitated by the presence of active hydrogen on the C-2 position of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, phenacyl bromide, and triethylamine . For example, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate yields corresponding pyridine derivatives .
Major Products: The major products formed from these reactions are often heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles . These products are of significant interest due to their potential biological activities.
Aplicaciones Científicas De Investigación
N-(2-Cyanopyridin-3-yl)acetamide has a wide range of applications in scientific research. It is extensively used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . These compounds have shown potential in the development of new chemotherapeutic agents . Additionally, this compound derivatives have been studied for their wound healing properties, demonstrating antioxidant effects and promoting tissue regeneration .
Mecanismo De Acción
The mechanism of action of N-(2-Cyanopyridin-3-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on the C-2 position . This allows the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . In biological systems, these derivatives have been shown to reduce lipid peroxidation and increase antioxidant levels, thereby promoting wound healing .
Comparación Con Compuestos Similares
N-(2-Cyanopyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . While these compounds share similar synthetic routes and chemical properties, this compound is unique due to its specific structure and the resulting biological activities.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
N-(2-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-7-3-2-4-10-8(7)5-9/h2-4H,1H3,(H,11,12) |
Clave InChI |
GBRSEWSAIARZSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
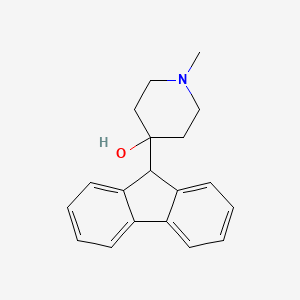
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
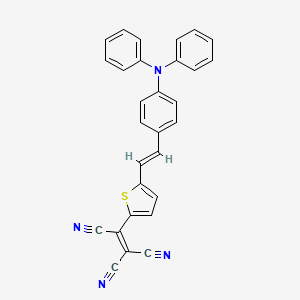
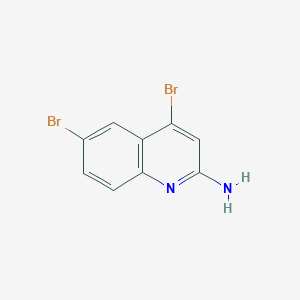


![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)

